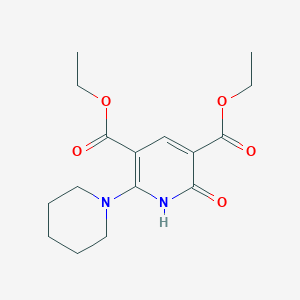
Diethyl 2-oxo-6-piperidino-1,2-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-oxo-6-piperidino-1,2-dihydro-3,5-pyridinedicarboxylate (DEPC) is a small molecule compound that belongs to the pyridine carboxylate. It is also known as 3,5-diethyl 2-oxo-6-(piperidin-1-yl)-1,2-dihydropyridine-3,5-dicarboxylate .
Chemical Reactions Analysis
While specific chemical reactions involving DEPC are not available in the retrieved sources, related compounds such as Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate have been studied. For example, this compound was used to study the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
Organic Synthesis Intermediates
Diethyl 2-oxo-6-piperidino-1,2-dihydro-3,5-pyridinedicarboxylate and related compounds are used extensively as organic synthesis intermediates. These intermediates find applications in the synthesis of dyes, medicines, and pesticides due to their wide-ranging biological activities. The demand for such compounds increased significantly with the development of efficient imidazolinone herbicides in the 1980s. Despite challenges such as high cost, low yield, and significant pollution associated with their synthesis, research continues to explore efficient methods for their preparation to enhance economic and social benefits Hunsheng & Heng, 2014.
Anticancer Activity and Photophysical Properties
Novel substituted 2-oxo-2H-chromenylpyrazolecarboxylates, including derivatives synthesized through cycloaddition reactions involving compounds with similar structural features to this compound, have been investigated for their anticancer activity against various human cancer cell lines. These compounds have also been studied for their photophysical properties, including UV and fluorescence characteristics, highlighting their potential in medicinal chemistry and material science applications J. A. Kumar et al., 2013.
Chemical Modification and Photophysical Studies
Selective Chemical Modification
Research on diethyl pyrocarbonate has shown its ability to react selectively with the single-stranded loops of cruciform structures, a property that could be leveraged in studying nucleic acid structures and interactions. This specificity in reaction suggests potential applications in biochemical and molecular biology research for mapping and modifying nucleic acid structures J. Furlong & D. Lilley, 1986.
Lipid Peroxidation Inhibition
Novel 21-amino steroids, structurally related to this compound, have demonstrated potent inhibition of lipid peroxidation, a crucial process involved in cellular damage and diseases. These findings highlight the potential for developing new therapeutic agents aimed at protecting cells from oxidative stress and associated pathologies J. Braughler et al., 1987.
Propiedades
IUPAC Name |
diethyl 2-oxo-6-piperidin-1-yl-1H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-22-15(20)11-10-12(16(21)23-4-2)14(19)17-13(11)18-8-6-5-7-9-18/h10H,3-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOPLDRIPXVXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)N2CCCCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

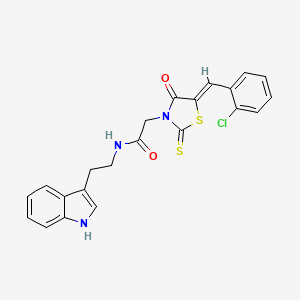
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2658208.png)
![N-(2-furylmethyl)-2-[2-phenyl-4-(phenylsulfonyl)imidazol-5-ylthio]acetamide](/img/structure/B2658210.png)
![ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate](/img/structure/B2658213.png)
![3,6-Dichloro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2658216.png)
![3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2658218.png)
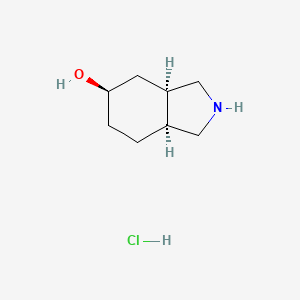
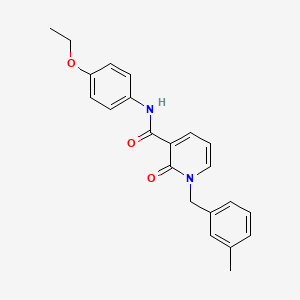

![1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2658222.png)
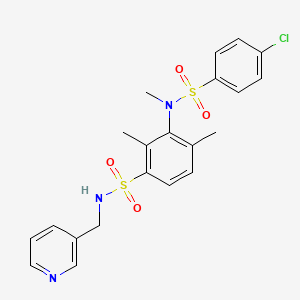
![N-[4-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)-4-pyridinyl]amine](/img/structure/B2658224.png)
![N-(4-chlorobenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2658225.png)
